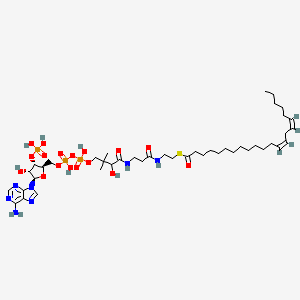
1-octadécanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaénoyl)-sn-glycéro-3-phosphocholine
Vue d'ensemble
Description
Le 1-stéaroyl-2-docosahexaénoyl-sn-glycéro-3-PC est un phospholipide qui contient de l'acide stéarique et de l'acide docosahexaénoïque (DHA) aux positions sn-1 et sn-2, respectivement . Ce composé est une nouvelle génération de lipides oméga-3 et est connu pour son rôle important dans les processus biologiques, en particulier dans la recherche sur l'anti-angiogenèse .
Applications De Recherche Scientifique
1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-PC has a wide range of applications in scientific research:
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le 1-stéaroyl-2-docosahexaénoyl-sn-glycéro-3-PC peut être synthétisé par des réactions d'estérification où l'acide stéarique et l'acide docosahexaénoïque sont estérifiés aux positions sn-1 et sn-2 de la glycérophospho-choline . La réaction implique généralement l'utilisation de catalyseurs et de conditions réactionnelles spécifiques pour garantir le positionnement correct des acides gras.
Méthodes de production industrielle : La production industrielle de 1-stéaroyl-2-docosahexaénoyl-sn-glycéro-3-PC implique des processus d'estérification à grande échelle. Ces processus sont optimisés pour un rendement et une pureté élevés, utilisant souvent des techniques avancées telles que la chromatographie sur couche mince (CCM) pour la purification .
Analyse Des Réactions Chimiques
Types de réactions : Le 1-stéaroyl-2-docosahexaénoyl-sn-glycéro-3-PC subit diverses réactions chimiques, notamment :
Oxydation : Le groupement d'acide docosahexaénoïque peut subir une oxydation, conduisant à la formation de produits lipidiques oxydés.
Réactifs et conditions usuels :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'oxygène moléculaire.
Hydrolyse : Milieux acide ou basique utilisant de l'acide chlorhydrique ou de l'hydroxyde de sodium, respectivement.
Principaux produits :
Oxydation : Dérivés lipidiques oxydés.
Hydrolyse : Acide stéarique libre et acide docosahexaénoïque.
Applications de la recherche scientifique
Le 1-stéaroyl-2-docosahexaénoyl-sn-glycéro-3-PC a un large éventail d'applications dans la recherche scientifique :
Mécanisme d'action
Le 1-stéaroyl-2-docosahexaénoyl-sn-glycéro-3-PC exerce ses effets principalement par l'activation du récepteur gamma activé par les proliférateurs de peroxysomes (PPARγ). Cette activation conduit à la modulation de diverses voies de signalisation, y compris la voie VEGFR2/Ras/ERK, qui est impliquée dans l'angiogenèse . Le composé réduit considérablement la prolifération, la migration et la formation de tubes des cellules endothéliales, contribuant à ses propriétés anti-angiogéniques .
Composés similaires :
1-Palmitoyl-2-docosahexaénoyl-sn-glycéro-3-phosphocholine (PDPC) : Structure similaire, mais contient de l'acide palmitique au lieu de l'acide stéarique.
1-Stéaroyl-2-arachidonoyl-sn-glycéro-3-phosphocholine (SAPC) : Contient de l'acide arachidonique au lieu de l'acide docosahexaénoïque.
Unicité : Le 1-stéaroyl-2-docosahexaénoyl-sn-glycéro-3-PC est unique en raison de sa combinaison spécifique d'acide stéarique et d'acide docosahexaénoïque, qui confère des activités biologiques distinctes, en particulier dans la recherche sur l'anti-angiogenèse . Sa capacité à activer le PPARγ et à moduler des voies de signalisation clés le distingue d'autres composés similaires .
Mécanisme D'action
1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-PC exerts its effects primarily through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). This activation leads to the modulation of various signaling pathways, including the VEGFR2/Ras/ERK pathway, which is involved in angiogenesis . The compound significantly reduces the proliferation, migration, and tube formation of endothelial cells, contributing to its anti-angiogenic properties .
Comparaison Avec Des Composés Similaires
1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (PDPC): Similar in structure but contains palmitic acid instead of stearic acid.
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC): Contains arachidonic acid instead of docosahexaenoic acid.
Uniqueness: 1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-PC is unique due to its specific combination of stearic acid and docosahexaenoic acid, which imparts distinct biological activities, particularly in anti-angiogenesis research . Its ability to activate PPARγ and modulate key signaling pathways sets it apart from other similar compounds .
Propriétés
IUPAC Name |
[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h8,10,14,16,20,22,24-25,29,31,35,37,46H,6-7,9,11-13,15,17-19,21,23,26-28,30,32-34,36,38-45H2,1-5H3/b10-8-,16-14-,22-20-,25-24-,31-29-,37-35-/t46-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUYAENFVCNTAL-PFFNLMTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H84NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301335920 | |
| Record name | 1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301335920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
834.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(18:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008057 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
59403-52-0 | |
| Record name | 1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301335920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: SDPC possesses a saturated stearoyl chain (18:0) at the sn-1 position and a highly unsaturated docosahexaenoyl chain (22:6ω3) at the sn-2 position, unlike POPC, which has a monounsaturated oleoyl chain (18:1) at the sn-2 position. This difference in unsaturation significantly impacts its behavior in bilayers. Neutron diffraction studies reveal that the polyunsaturated docosahexaenoyl chain prefers to reside near the water interface, leaving the saturated stearoyl chain to fill the voids in the bilayer center []. This uneven chain distribution creates membrane elastic stress potentially influencing the function of embedded proteins like rhodopsin. Furthermore, SDPC bilayers, despite having longer acyl chains than POPC, exhibit similar hydrophobic thicknesses in the fluid phase due to the extended conformation of polyunsaturated chains in the gel phase and their unique packing properties in the fluid phase [].
A: Cholesterol exhibits complex interactions with SDPC in bilayers. Molecular dynamics simulations have demonstrated that cholesterol prefers to interact with the saturated stearoyl chains of SDPC rather than the polyunsaturated docosahexaenoyl chains []. This preferential interaction can lead to the formation of laterally inhomogeneous membranes, potentially contributing to the formation of lipid rafts. Additionally, while cholesterol generally increases membrane order, in SDPC bilayers containing both cholesterol and the symmetric polyunsaturated lipid 1,2-docosahexaenoyl-sn-glycero-3-phosphocholine, cholesterol suppresses the formation of non-lamellar structures typically induced by the symmetric lipid. This leads to a bilayer with unique packing characteristics that cannot be classified as either liquid-ordered or liquid-disordered [].
A: SDPC plays a significant role in modulating GPCR signaling by influencing the kinetics of receptor-G protein complex formation. Studies using rhodopsin and transducin as a model system show that the rate of complex formation is significantly faster in SDPC bilayers compared to POPC bilayers, especially those containing cholesterol []. This suggests that the biophysical properties of SDPC, potentially related to its influence on membrane fluidity and lateral pressure profiles, facilitate efficient coupling between rhodopsin and transducin, thereby influencing the overall signaling response [].
A: Molecular dynamics simulations reveal distinct interactions of anesthetic molecules like halothane with SDPC bilayers compared to saturated bilayers []. While halothane primarily resides near the upper part of the acyl chains in both bilayer types, an additional density maximum is observed at the membrane center specifically in SDPC bilayers. This difference likely arises from the unique packing properties of SDPC due to its highly unsaturated docosahexaenoyl chains. Despite these differences, the impact of halothane on the electrostatic properties of the membrane interface remains similar between SDPC and saturated lipid bilayers, characterized by a shift in the orientation of lipid headgroup dipoles towards the membrane interior.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


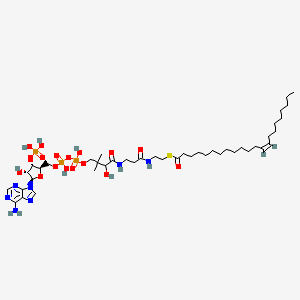

![4-{4-[(2S)-2-azaniumyl-2-carboxylatoethyl]-1H-imidazol-2-yl}-2-(methylazaniumyl)butanoate](/img/structure/B1261611.png)

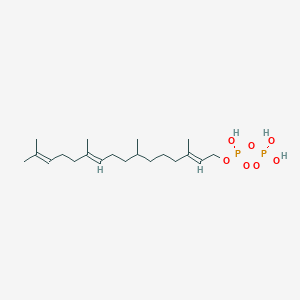
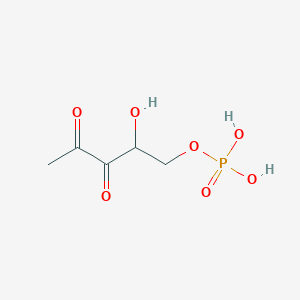
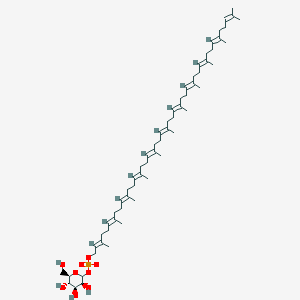
![[(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1261620.png)

![9-[4-O-[2-O-(alpha-L-Fucopyranosyl)-beta-D-galactopyranosyl]-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyloxy]nonanoic acid methyl ester](/img/structure/B1261624.png)
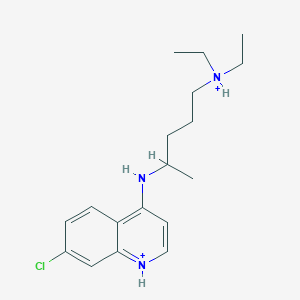
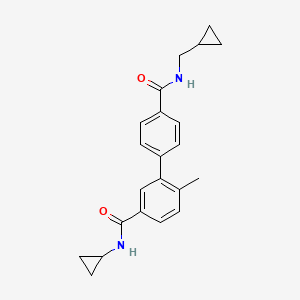
![5-[(E)-2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxylic acid](/img/structure/B1261628.png)
